molecular formula C60H66Cl2N4O4P2Ru B12322003 Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)

Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)

Katalognummer: B12322003
Molekulargewicht: 1141.1 g/mol
InChI-Schlüssel: JUYGEXXTNKRRNM-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is a complex organometallic compound. It features a ruthenium(II) center coordinated with two chloride ions, a chiral bipyridine ligand, and a chiral diphenylethylenediamine ligand. This compound is known for its applications in asymmetric catalysis and has been studied for its potential in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) typically involves the following steps:

    Ligand Preparation: The chiral bipyridine and diphenylethylenediamine ligands are synthesized separately. The bipyridine ligand is prepared by reacting 2,2’-bipyridine with methoxy-substituted phosphine reagents.

    Complex Formation: The ruthenium(II) precursor, such as ruthenium trichloride, is reacted with the prepared ligands in the presence of a base, typically under inert atmosphere conditions to prevent oxidation.

    Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the ligands and ruthenium precursor are reacted in industrial reactors.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can participate in reduction reactions, often facilitated by the ligands.

    Substitution: Ligands around the ruthenium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents.

    Substitution Reagents: Various phosphines, amines, or other ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has several scientific research applications:

    Asymmetric Catalysis: It is widely used as a catalyst in asymmetric hydrogenation and other enantioselective reactions.

    Medicinal Chemistry: The compound is studied for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound’s interactions with biomolecules are explored for potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II)
  • Chloro®-(+)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthylruthenium(II)chloride
  • Dimethylammonium dichlorotri(μ-chloro)bis{®-(+)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}diruthenate(II)

Uniqueness

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is unique due to its specific combination of chiral ligands and ruthenium center, which provides high enantioselectivity and catalytic efficiency in asymmetric reactions. Its tetramethoxy-substituted bipyridine ligand distinguishes it from other similar compounds, offering unique electronic and steric properties.

Eigenschaften

IUPAC Name

bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGEXXTNKRRNM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66Cl2N4O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.